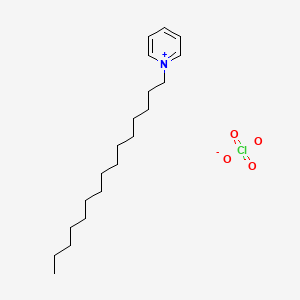
1-Pentadecylpyridin-1-ium perchlorate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Pentadecylpyridin-1-ium perchlorate is a chemical compound with the molecular formula C20H36ClNO4 It is a quaternary ammonium salt, where the pyridine ring is substituted with a pentadecyl group and paired with a perchlorate anion
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-Pentadecylpyridin-1-ium perchlorate can be synthesized through a quaternization reaction. The process involves the reaction of pyridine with 1-bromopentadecane in the presence of a base, such as sodium hydroxide, to form 1-pentadecylpyridinium bromide. This intermediate is then treated with perchloric acid to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
1-Pentadecylpyridin-1-ium perchlorate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can be reduced using reducing agents to yield reduced forms of the compound.
Substitution: The perchlorate anion can be substituted with other anions through ion-exchange reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Ion-exchange reactions can be carried out using various salts, such as sodium chloride or potassium nitrate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives of the pyridinium ring, while reduction can produce reduced forms of the compound.
Applications De Recherche Scientifique
1-Pentadecylpyridin-1-ium perchlorate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a phase-transfer catalyst in various chemical reactions.
Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a therapeutic agent.
Industry: It is used in the formulation of surfactants and as an additive in lubricants and coatings.
Mécanisme D'action
The mechanism of action of 1-pentadecylpyridin-1-ium perchlorate involves its interaction with biological membranes and cellular components. The compound can disrupt membrane integrity, leading to cell lysis and death. It may also interact with specific molecular targets, such as enzymes and receptors, affecting their function and activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-Decylpyridin-1-ium chloride
- 1-Dodecylpyridin-1-ium bromide
- 1-Hexadecylpyridin-1-ium iodide
Uniqueness
1-Pentadecylpyridin-1-ium perchlorate is unique due to its specific alkyl chain length and the presence of the perchlorate anion. This combination imparts distinct physicochemical properties, such as solubility, stability, and reactivity, making it suitable for specialized applications in various fields.
Propriétés
Numéro CAS |
90265-18-2 |
|---|---|
Formule moléculaire |
C20H36ClNO4 |
Poids moléculaire |
390.0 g/mol |
Nom IUPAC |
1-pentadecylpyridin-1-ium;perchlorate |
InChI |
InChI=1S/C20H36N.ClHO4/c1-2-3-4-5-6-7-8-9-10-11-12-13-15-18-21-19-16-14-17-20-21;2-1(3,4)5/h14,16-17,19-20H,2-13,15,18H2,1H3;(H,2,3,4,5)/q+1;/p-1 |
Clé InChI |
IHBGFOODJUWVES-UHFFFAOYSA-M |
SMILES canonique |
CCCCCCCCCCCCCCC[N+]1=CC=CC=C1.[O-]Cl(=O)(=O)=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


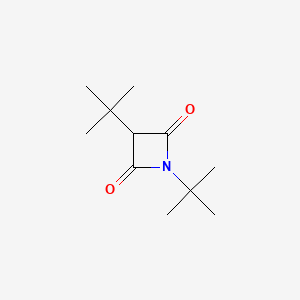
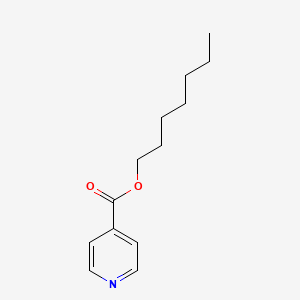


![[1-Amino-3-(4-nitrophenyl)propylidene]carbamate](/img/structure/B14347961.png)
![2-[(E)-{[2-(Hydrazinylidenemethyl)hydrazinyl]methylidene}amino]ethane-1-sulfonic acid](/img/structure/B14347968.png)
![2,6-dimethyl-5H-pyrazolo[1,5-b][1,2,4]triazole](/img/structure/B14347969.png)
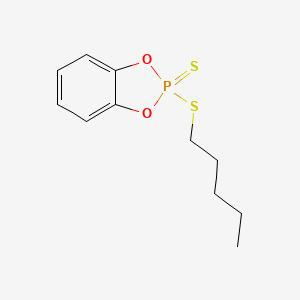
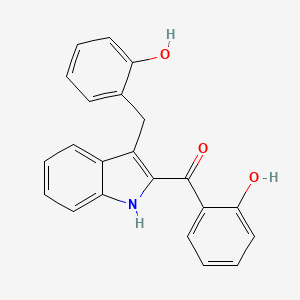

![3,3'-[(Piperidin-1-yl)phosphoryl]di(1,3-oxazolidin-2-one)](/img/structure/B14348002.png)
![N~1~,N~2~-Bis(2-{[(pyridin-2-yl)methyl]sulfanyl}ethyl)ethanediamide](/img/structure/B14348003.png)
![Bis[(2-oxo-1,3-oxazolidin-3-yl)]phosphinic bromide](/img/structure/B14348006.png)

